molecular formula C31H21NO2 B14295767 3-Amino-1,4-diphenyltriphenylene-2-carboxylic acid CAS No. 125229-54-1

3-Amino-1,4-diphenyltriphenylene-2-carboxylic acid

Cat. No.: B14295767
CAS No.: 125229-54-1
M. Wt: 439.5 g/mol
InChI Key: FGNMWPXHCVITJS-UHFFFAOYSA-N
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Description

3-Amino-1,4-diphenyltriphenylene-2-carboxylic acid is an organic compound with a complex structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,4-diphenyltriphenylene-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific methods can vary depending on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,4-diphenyltriphenylene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-1,4-diphenyltriphenylene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1,4-diphenyltriphenylene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1,4-diphenylbenzene-2-carboxylic acid
  • 3-Amino-1,4-diphenyltriphenylene-2-sulfonic acid
  • 3-Amino-1,4-diphenyltriphenylene-2-methyl ester

Uniqueness

3-Amino-1,4-diphenyltriphenylene-2-carboxylic acid is unique due to its specific arrangement of aromatic rings and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

125229-54-1

Molecular Formula

C31H21NO2

Molecular Weight

439.5 g/mol

IUPAC Name

3-amino-1,4-diphenyltriphenylene-2-carboxylic acid

InChI

InChI=1S/C31H21NO2/c32-30-26(20-13-5-2-6-14-20)28-24-18-10-8-16-22(24)21-15-7-9-17-23(21)27(28)25(29(30)31(33)34)19-11-3-1-4-12-19/h1-18H,32H2,(H,33,34)

InChI Key

FGNMWPXHCVITJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C3=C2C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6)N)C(=O)O

Origin of Product

United States

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